molecular formula C19H17F6NO6S B2858338 Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate CAS No. 1024082-03-8

Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate

Cat. No.: B2858338
CAS No.: 1024082-03-8
M. Wt: 501.4
InChI Key: HVTZOQUTGBFRGA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an acetate group, a sulfonyl group, a phenyl group, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl groups would likely add a significant amount of electron-withdrawing character to the molecule .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the specific conditions. For example, the sulfonyl group could potentially be used as a leaving group in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups, which are highly electronegative and could influence the compound’s polarity, boiling point, and other properties .

Scientific Research Applications

Synthesis and Material Science

In the realm of materials science and synthesis, the compound may be related to efforts in creating new polymers and materials with unique properties. For instance, the development of novel fluorinated poly(ether sulfone imide)s with high thermal stability and low dielectric constants showcases the exploration of materials for specific industrial applications, such as electronics and aerospace, where such properties are crucial (Wang et al., 2014). Similarly, the synthesis of new optically active poly(azo-ester-imide)s via interfacial polycondensation indicates a focus on materials with potential applications in optoelectronics and photonics (Hajipour et al., 2009).

Organic Chemistry and Catalysis

In organic chemistry, such compounds are often key intermediates in the development of new synthetic routes or the improvement of existing ones. For example, the improved synthesis of Clopidogrel Sulfate, a well-known antiplatelet drug, demonstrates the importance of novel synthetic pathways in enhancing the efficiency and scalability of pharmaceutical production (Hu Jia-peng, 2012).

Pharmacological Applications

Pharmacologically, derivatives of such complex molecules could be investigated for their bioactivity. The application of biocatalysis to drug metabolism, as seen in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlights the ongoing research into understanding how these compounds are processed in biological systems, which is crucial for drug development (Zmijewski et al., 2006).

Future Directions

The future research directions for this compound would likely depend on its intended use. Given the presence of multiple functional groups, it could potentially be used as a building block for the synthesis of more complex molecules .

Properties

IUPAC Name

methyl 2-[2-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6NO6S/c1-30-14-4-10(5-17(27)32-3)16(9-15(14)31-2)33(28,29)26-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h4,6-9,26H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTZOQUTGBFRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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